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molecular formula C8H9ClO2 B2861549 4-Chloro-3-ethoxyphenol CAS No. 685535-21-1

4-Chloro-3-ethoxyphenol

Cat. No. B2861549
M. Wt: 172.61
InChI Key: PIZPWNOXQJRHLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07645760B2

Procedure details

3-Methoxyphenol (14.9 g, 120.0 mmol) was dissolved in 60 ml chloroform. At 0° C. 17.12 g (126.0 mmol) sulfurylchloride were added dropwise over 1 hour. After 2 hours stirring at 0° C. 100 ml water and 50 ml DCM were added. The organic layer was separated and washed with water and saturated sodium chloride solution. The title compound was purified by chromatography (SiO2, ethyl acetate/c-hexane 2/8) and was isolated as a yellow liquid (7.50 g, 39%)
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
17.12 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
39%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7]C=1.S(Cl)(Cl)(=O)=O.O.[CH2:16]([Cl:18])Cl.[CH:19](Cl)(Cl)Cl>>[Cl:18][C:16]1[CH:7]=[CH:6][C:5]([OH:9])=[CH:4][C:3]=1[O:2][CH2:1][CH3:19]

Inputs

Step One
Name
Quantity
14.9 g
Type
reactant
Smiles
COC=1C=C(C=CC1)O
Name
Quantity
60 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
17.12 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After 2 hours stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 0° C
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water and saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
The title compound was purified by chromatography (SiO2, ethyl acetate/c-hexane 2/8)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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